molecular formula C15H30O2 B3280046 10-methyldodecyl acetate CAS No. 70711-42-1

10-methyldodecyl acetate

Cat. No.: B3280046
CAS No.: 70711-42-1
M. Wt: 242.4 g/mol
InChI Key: WUVOJIMYHUYERX-UHFFFAOYSA-N
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Description

10-Methyldodecyl acetate is an organic compound with the molecular formula C15H30O2. It is a carboxylic ester, specifically an acetate ester, characterized by a twelve-carbon chain with a methyl group at the tenth position and an acetate group at the terminal end. This compound is notable for its role as a minor component in the pheromone complex of certain moth species, such as the smaller tea tortrix moth (Adoxophyes sp.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-methyldodecyl acetate typically involves starting from ®-(+)-citronellol. The process includes several key steps:

    Conversion to Bromo-Ester: ®-(+)-citronellol is first converted to a bromo-ester using bromination reactions.

    Formation of Iodo-Ester: The bromo-ester is then converted to an iodo-ester using sodium iodide.

    Reduction: The iodo-ester is reduced with lithium aluminum hydride to yield ®-(-)-4-methylhexan-1-ol.

    Coupling Reaction: The resulting alcohol is converted to a tosylate and then coupled with a Grignard reagent derived from 6-tetrahydropyranyloxyhexyl bromide in the presence of dilithium tetrachlorocuprate.

    Final Conversion: The coupled product is finally converted to this compound through acetylation.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 10-Methyldodecyl acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

10-Methyldodecyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-methyldodecyl acetate in biological systems involves its role as a pheromone. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. The molecular targets are typically olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior .

Comparison with Similar Compounds

    10-Methyldodecanol: The corresponding alcohol form.

    10-Methyldodecanoic Acid: The oxidized form.

    Other Methyl-Branched Acetates: Compounds like 12-methyltetradecyl acetate share similar structural features.

Uniqueness: 10-Methyldodecyl acetate is unique due to its specific role in insect pheromone systems, particularly in the smaller tea tortrix moth. Its branched structure and acetate group contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

10-methyldodecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-4-14(2)12-10-8-6-5-7-9-11-13-17-15(3)16/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVOJIMYHUYERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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